molecular formula C15H28Cl3N5O2 B12423575 KDOAM-25 (trihydrochloride)

KDOAM-25 (trihydrochloride)

Cat. No.: B12423575
M. Wt: 416.8 g/mol
InChI Key: DXHSLCAHOGWDPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KDOAM-25 (trihydrochloride) involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of KDOAM-25 (trihydrochloride) is typically carried out in specialized facilities equipped for large-scale chemical synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in bulk quantities and then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

KDOAM-25 (trihydrochloride) primarily undergoes reactions typical of organic compounds, including:

Common Reagents and Conditions

Common reagents used in the reactions involving KDOAM-25 (trihydrochloride) include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of KDOAM-25 (trihydrochloride) depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .

Mechanism of Action

KDOAM-25 (trihydrochloride) exerts its effects by inhibiting histone lysine demethylase 5 (KDM5). This inhibition leads to an increase in H3K4 methylation at transcription start sites, which in turn affects gene expression and cellular processes. The compound specifically targets the catalytic domain of KDM5, preventing it from demethylating histone H3 .

Properties

Molecular Formula

C15H28Cl3N5O2

Molecular Weight

416.8 g/mol

IUPAC Name

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;trihydrochloride

InChI

InChI=1S/C15H25N5O2.3ClH/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;;;/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);3*1H

InChI Key

DXHSLCAHOGWDPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.Cl.Cl.Cl

Origin of Product

United States

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